3-(2-Phenoxyphenyl)acrylic acid
Description
3-(2-Phenoxyphenyl)acrylic acid is a phenylacrylic acid derivative characterized by a phenoxy substituent at the ortho position of the phenyl ring (Figure 1). This compound has garnered attention due to its role as a precursor in synthesizing β-lactamase inhibitors, particularly phenylboronic acid esters. These inhibitors are critical for combating carbapenem-resistant bacteria by restoring the efficacy of carbapenem antibiotics like meropenem .
The compound is synthesized via an asymmetric Morita-Baylis-Hillman (MBH) reaction, which achieves high enantiomeric excess (ee) values (up to 87%) when phenoxy groups are introduced at the C4 position of the phenylboronic acid scaffold . Crystallographic studies confirm its binding mechanism to carbapenemases, such as KPC-2 and OXA-48, through interactions with the active-site serine residue .
Properties
IUPAC Name |
(E)-3-(2-phenoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H,(H,16,17)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXHWGNPWXDXTC-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the reaction of malonic acid with 2-phenoxybenzaldehyde. This reaction typically proceeds under basic conditions, often using sodium ethoxide as a base, followed by acidification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. These methods would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.
Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or saturated acids.
Scientific Research Applications
3-(2-Phenoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The phenoxy and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the acrylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Type and Functional Properties
Methyl Substitution
- 3-(4-Methylphenyl)acrylic Acid (): Crystallizes in a triclinic system (space group P1) with cell dimensions a = 7.1244 Å, b = 7.7449 Å, c = 9.1359 Å . The methyl group enhances lipophilicity compared to the phenoxy variant but lacks the electron-rich oxygen atom critical for enzyme binding.
Chloro and Methoxy Substitution
- Methoxy groups enhance solubility and metabolic stability .
Nitro Substitution
- 3-(3-Nitrophenyl)-2-phenylacrylic Acid (): The nitro group is strongly electron-withdrawing, increasing the acrylic acid’s acidity (pKa ~1–2) and reactivity in nucleophilic additions . Limited bioactivity data are available, but nitro groups are often associated with toxicity concerns.
Hydroxyl Substitution
- 3-(3-Hydroxyphenyl)acrylic Acid (m-Coumaric Acid) (): The hydroxyl group enables hydrogen bonding but reduces metabolic stability compared to the phenoxy variant.
Sulfamoyl Substitution
Heteroaromatic Substitution
Data Tables
Key Findings and Implications
- Substituent Position: C4-phenoxy derivatives exhibit optimal β-lactamase inhibition, while C5 analogs are less effective .
- Electron-Withdrawing Groups : Chloro and nitro substituents enhance reactivity but may compromise selectivity or safety .
- Antimicrobial vs. Antioxidant Activity : Sulfamoyl and hydroxyl derivatives show divergent applications, with the former excelling in antimicrobial activity and the latter in antioxidant roles .
Biological Activity
3-(2-Phenoxyphenyl)acrylic acid, with the chemical formula C15H12O3 and a molecular weight of 240.25 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The compound is characterized by its phenoxy and acrylic acid moieties, which contribute to its biological activity. Its structure is represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study investigating various acrylic acid derivatives found that this compound showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound was shown to inhibit cell proliferation and promote cell cycle arrest.
Case Study: Induction of Apoptosis
In vitro studies demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers such as caspase activation and PARP cleavage in MCF-7 cells. The study reported a dose-dependent relationship, indicating that higher concentrations led to increased apoptosis.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting enzymes involved in cell growth and proliferation. This interaction may lead to altered signaling pathways associated with inflammation and cancer progression.
Research Findings
A systematic review of literature reveals diverse applications and investigations into the biological activity of this compound:
- Antimicrobial Studies : Several studies have confirmed its effectiveness against both Gram-positive and Gram-negative bacteria.
- Cancer Research : Investigations into its role as an anticancer agent have shown promising results, particularly in inducing apoptosis.
- Inflammatory Response Modulation : Preliminary studies suggest potential anti-inflammatory properties, which may enhance its therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
